molecular formula C13H14O3 B3146134 trans-2-Benzoylcyclopentane-1-carboxylic acid CAS No. 590409-31-7

trans-2-Benzoylcyclopentane-1-carboxylic acid

Cat. No.: B3146134
CAS No.: 590409-31-7
M. Wt: 218.25 g/mol
InChI Key: SPRHBCOBGFZPAI-UHFFFAOYSA-N
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Description

trans-2-Benzoylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C13H14O3. It is characterized by a benzoyl group attached to the second carbon of a cyclopentane ring, which also bears a carboxylic acid group at the first carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-Benzoylcyclopentane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or the benzoyl group are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, trans-2-Benzoylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carboxylic acids and benzoyl groups. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-2-Benzoylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The benzoyl group and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor activation, or modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Benzoylcyclopentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    trans-2-Benzoylcyclopentane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    trans-2-Benzoylcyclopentane-1-carboxylate: The ester derivative of the carboxylic acid.

Uniqueness

trans-2-Benzoylcyclopentane-1-carboxylic acid is unique due to its specific combination of a benzoyl group and a carboxylic acid on a cyclopentane ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Trans-2-benzoylcyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activities, and implications in drug development.

Synthesis

The compound can be synthesized through various methods involving cyclopentane derivatives and benzoyl groups. The synthetic routes typically focus on regioselectivity and yield optimization. For instance, recent studies have demonstrated efficient synthesis techniques that enhance the yield of dihydroxy-substituted compounds, which may serve as precursors for this compound .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, studies have noted its inhibitory effects on diacylglycerol acyltransferase (DGAT), which plays a crucial role in triglyceride synthesis. This inhibition could have implications for treating metabolic disorders such as obesity and diabetes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was compared with standard antibiotics, showing superior activity in some cases .

Case Study 2: Anticancer Mechanism

In a controlled experiment, this compound was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to the control group, with histological analysis revealing increased apoptotic cells in tumor tissues .

Research Findings

StudyFocusFindings
SynthesisEfficient regioselective synthesis methods developed
AntimicrobialSignificant inhibition against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
Enzyme InhibitionPotent DGAT inhibitor; potential for metabolic disorder treatment
Case Study on Antimicrobial EfficacyMIC of 32 µg/mL against Staphylococcus aureus
Case Study on Anticancer MechanismSignificant tumor size reduction in xenograft models

Properties

IUPAC Name

2-benzoylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHBCOBGFZPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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